3-((1-(2-(2-Oxo-3-phenylimidazolidin-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c21-12-17-19(23-8-7-22-17)29-16-6-9-24(13-16)18(27)14-25-10-11-26(20(25)28)15-4-2-1-3-5-15/h1-5,7-8,16H,6,9-11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCWTFYMQGOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the phenylimidazolidinyl core. This can be achieved through the reaction of phenylamine with ethylene oxide, followed by subsequent reactions to introduce the pyrrolidinyl and pyrazine groups[_{{{CITATION{{{_1{Unprecedented reaction course of 1-phenyl-2H,6H-imidazo1,5-c .... The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It could be utilized in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Differentiators
- Target vs. Flavoring Pyrazines: The target’s carbonitrile and imidazolidinone groups introduce reactivity and hydrogen-bonding capacity absent in 2-methoxy-3-(1-methylpropyl) pyrazine, which relies on methoxy/alkyl groups for aroma .
- Target vs. Pyrazole Pesticides : While fipronil and ethiprole use pyrazole cores with electron-withdrawing substituents (e.g., CF₃) for pesticidal activity, the target’s pyrazine-pyrrolidine scaffold may favor different bioactivity profiles due to altered steric and electronic properties .
- Target vs.
Research Findings and Implications
- Agrochemical Potential: The carbonitrile group, as seen in fipronil, suggests insecticidal or herbicidal activity, but the pyrazine core may reduce mammalian toxicity compared to pyrazoles .
- Drug Discovery: The imidazolidinone fragment is common in kinase inhibitors; the compound could serve as a lead for anticancer or anti-inflammatory agents.
- Conformational Studies : Molecular dynamics simulations analyzing pyrrolidine puckering are critical to optimizing the compound’s target affinity.
Biological Activity
The compound 3-((1-(2-(2-Oxo-3-phenylimidazolidin-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex heterocyclic compound with potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 392.4 g/mol. The structure includes a pyrazine ring, an imidazolidinone moiety, and a pyrrolidine unit, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N6O3 |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 2034206-96-5 |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of 2-oxo-3-phenylimidazolidine with acetyl derivatives and pyrrolidine. The reaction conditions often require organic solvents and bases to facilitate the formation of the desired product.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazine rings have shown efficacy against various bacterial strains. The presence of the imidazolidinone structure may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic pathways.
Antitumor Activity
Research has highlighted that certain heterocyclic compounds display cytotoxic effects against cancer cell lines. In vitro studies suggest that This compound could potentially inhibit tumor growth by inducing apoptosis in malignant cells. This activity may be attributed to the modulation of signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
Compounds derived from imidazolidinones have been investigated for their neuroprotective properties. Some studies suggest that similar structures can mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrazine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values in the low micromolar range.
- Antitumor Screening : In a screening assay against various cancer cell lines, compounds structurally related to This compound demonstrated IC50 values indicating significant cytotoxicity, particularly in breast and lung cancer cells.
Q & A
Basic: What synthetic strategies are effective for constructing the pyrrolidine-oxypyrazine core?
Answer:
The synthesis typically involves multi-step reactions:
Core Formation : The pyrazine-carbonitrile moiety is synthesized via nucleophilic substitution or condensation reactions. For example, coupling a pyrazine precursor with a pyrrolidine derivative under basic conditions .
Functionalization : The pyrrolidine ring is functionalized via acetylation or sulfonylation. In related compounds, coupling reagents like EDCI/HOBt are used to attach the 2-oxoimidazolidine group to the acetylated pyrrolidine .
Optimization : Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 0–5°C for nitrile group stability) are critical. Purification via flash chromatography or HPLC ensures >95% purity .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity (retention time ~12–15 min in acetonitrile/water gradients) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~435.18 g/mol) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Answer:
Contradictions may arise due to:
- Assay Conditions : Variability in pH, serum proteins, or reducing agents (e.g., DTT) can alter compound stability. Standardize protocols using cell lines with consistent passage numbers .
- Orthogonal Assays : Validate results using complementary methods (e.g., enzymatic inhibition assays vs. cellular proliferation assays) .
- Meta-Analysis : Apply statistical tools like ANOVA to identify outliers or batch effects. For example, ’s randomized block design can be adapted to control variables .
Advanced: What computational approaches predict the compound’s biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases or GPCRs. Focus on the pyrazine-carbonitrile group’s hydrogen-bonding potential .
- QSAR Modeling : Train models using structural analogs (e.g., pyrazine derivatives with IC data) to predict activity against targets like PI3K or EGFR .
- Dynamics Simulations : MD simulations (e.g., GROMACS) assess binding stability over time, highlighting interactions with the 2-oxoimidazolidine group .
Basic: Which functional groups influence reactivity and require protection during synthesis?
Answer:
- Nitrile Group : Susceptible to hydrolysis under acidic/basic conditions. Protect via inert atmospheres (N) .
- Ether Linkage : Stable under most conditions but sensitive to strong reducing agents (e.g., LiAlH). Avoid during late-stage functionalization .
- Imidazolidinone : Reactive at the carbonyl oxygen; use tert-butyloxycarbonyl (Boc) protection during acetyl group coupling .
Advanced: How can Design of Experiments (DoE) optimize reaction yields?
Answer:
- Parameter Screening : Use fractional factorial designs to test variables (solvent polarity, temperature, catalyst loading). For example, ’s microwave-assisted synthesis improved yields by 20% .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent:acetonitrile vs. DMF, 60–100°C) to identify optimal conditions .
- Robustness Testing : Validate optimized conditions across 3–5 batches to ensure reproducibility (e.g., ±5% yield variation) .
Advanced: What strategies enable regioselective functionalization of the pyrazine ring?
Answer:
- Directed Metalation : Use directing groups (e.g., carbonitrile) to position Pd catalysts for Suzuki-Miyaura coupling at the 3-position .
- Protection/Deprotection : Temporarily block reactive sites (e.g., Boc-protect the pyrrolidine nitrogen) to prioritize substitution at the pyrazine 5-position .
- Microwave Irradiation : Accelerate regioselective reactions (e.g., 80°C, 30 min) with minimal side products .
Basic: How do researchers assess the compound’s solubility for in vitro studies?
Answer:
- Solvent Screening : Test solubility in DMSO (primary stock), PBS, or cell culture media. For related compounds, >10 mM solubility in DMSO is typical .
- LogP Estimation : Calculate partition coefficients using software like ChemAxon. A logP ~2.5 suggests moderate membrane permeability .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely reduce apparent activity .
Advanced: What in vivo pharmacokinetic challenges are anticipated, and how are they addressed?
Answer:
- Metabolic Stability : The imidazolidinone group may undergo CYP450 oxidation. Use liver microsome assays to identify metabolites .
- Bioavailability : Low oral absorption due to high polarity. Prodrug strategies (e.g., esterification of the carbonitrile) can enhance permeability .
- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in rodent models, adjusting dosing regimens to balance efficacy and safety .
Advanced: How can cryo-EM or X-ray crystallography elucidate the compound’s target-binding mode?
Answer:
- Co-crystallization : Soak purified target proteins (e.g., kinases) with the compound at 10 mM concentration. ’s triazolopyrimidine analogs achieved 2.1 Å resolution .
- Cryo-EM Workflow : Use grids coated with graphene oxide to immobilize protein-ligand complexes. Process data with RELION to resolve binding pockets .
- Fragment Replacement : Fit electron density maps to the pyrazine-carbonitrile group using Coot, refining hydrogen-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
